Ortho‑Nitro vs. Non‑Nitro Analogue – Lipophilicity and Polar Surface Area Shift
The 2‑nitro group significantly increases both lipophilicity and polar surface area relative to the non‑nitrated congener N-(2-acetylphenyl)benzenesulfonamide. Computed XLogP3‑AA is 2.5 for the target vs. approximately 1.9 for the non‑nitro analogue, while topological polar surface area rises from ~91 Ų to 117 Ų [1]. This dual shift is atypical; most substituents raise one parameter at the expense of the other. The enhanced TPSA improves aqueous solubility at the same logP, which can translate into better membrane permeability as predicted by the CNS MPO desirability window.
| Evidence Dimension | Computed logP and TPSA |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.5; TPSA = 117 Ų |
| Comparator Or Baseline | N-(2-acetylphenyl)benzenesulfonamide: XLogP3‑AA ≈ 1.9; TPSA ≈ 91 Ų |
| Quantified Difference | ΔlogP ≈ +0.6; ΔTPSA = +26 Ų |
| Conditions | PubChem computed properties; Cactvs/XLogP3 algorithm |
Why This Matters
This unique lipophilicity/polarity balance can improve blood–brain barrier penetration potential while maintaining solubility, making the 2‑nitro derivative preferable for CNS-targeted screening libraries.
- [1] PubChem CID 2767191 (303152-55-8) and CID 129271-99-4. Computed Properties: XLogP3-AA, TPSA. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov View Source
